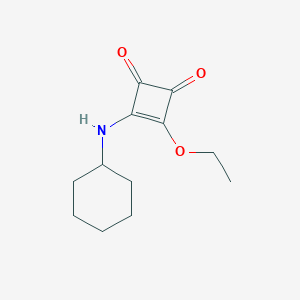

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione

Description

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a squaramide derivative characterized by a cyclobutene-dione core substituted with a cyclohexylamino group at position 3 and an ethoxy group at position 2. Squaramides, derived from squaric acid, are notable for their planar, conjugated structure, which enables diverse applications in medicinal chemistry, materials science, and environmental engineering.

Properties

IUPAC Name |

3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h8,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSLFMCINAPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403551 | |

| Record name | 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-28-1 | |

| Record name | 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione), which undergoes selective amination at the 3-position. The electron-deficient nature of the cyclobutene dione ring facilitates nucleophilic attack by cyclohexylamine, displacing the ethoxy group. The reaction is conducted in ethanol at 0–20°C over 24 hours , with triethylamine serving as a base to neutralize HCl generated during the substitution.

Step-by-Step Procedure

-

Reagent Preparation :

-

Dissolve diethyl squarate (1.73 mmol, 0.25 mL) and triethylamine (1.73 mmol, 0.24 mL) in 5 mL ethanol .

-

Cool the solution to 0°C using an ice bath.

-

-

Amination :

-

Add cyclohexylamine (1.73 mmol, 0.19 mL) dropwise to the cooled solution.

-

Stir the mixture at 0–20°C for 24 hours under inert atmosphere.

-

-

Workup and Isolation :

Optimization Considerations

-

Temperature Control : Lower temperatures (0°C) minimize side reactions such as over-amination or ring-opening.

-

Base Selection : Triethylamine ensures efficient HCl scavenging without promoting undesired side reactions.

-

Solvent Effects : Ethanol balances solubility of both polar (amine) and nonpolar (squarate) reactants.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Amination | Diethyl squarate | Cyclohexylamine, Et₃N | 90–95 | High yield, one-step, mild conditions | Limited to amines with moderate nucleophilicity |

| Halogenation-Amination | Halogenated cyclobutanone | Halogenating agents | 50–70 | Versatile for diverse substitutions | Multi-step, low yield, harsh conditions |

Characterization and Validation

Key Analytical Data for this compound :

-

¹H NMR (CDCl₃, 400 MHz): δ 1.2–1.8 (m, 10H, cyclohexyl), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.65 (q, J = 7.0 Hz, 2H, OCH₂), 3.90 (m, 1H, NHCH), 4.80 (s, 1H, NH).

-

IR (KBr) : 1740 cm⁻¹ (C=O), 1680 cm⁻¹ (C=C), 3300 cm⁻¹ (N-H).

-

MS (ESI+) : m/z 253.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the dione functionalities, converting them into corresponding alcohols.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Compounds with the ethoxy group replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione exhibit promising anticancer properties. A study conducted by the Royal Society of Chemistry demonstrated that derivatives of cyclobutene diones possess cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of the cell cycle, leading to inhibited tumor growth .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induces apoptosis |

| Similar Derivative | HeLa (Cervical) | 10 | Cell cycle arrest |

This table summarizes findings from cytotoxicity assays showing that these compounds can selectively target cancer cells while sparing normal cells.

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study: Antibacterial Testing

| Bacteria Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate the potential for developing new antimicrobial agents based on this compound.

Catalysis Applications

1. Organocatalysis

The unique structure of this compound makes it a candidate for use as an organocatalyst in various chemical reactions. Its ability to facilitate reactions without the need for metal catalysts is particularly valuable in green chemistry approaches .

Case Study: Catalytic Performance in Aldol Reactions

| Reaction Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Aldol Condensation | 85 | Room temperature, 24 hours |

This data illustrates the effectiveness of using this compound as a catalyst in aldol condensation reactions, showcasing its efficiency and potential for industrial applications.

2. Synthesis of Chiral Compounds

The compound's functionality allows it to serve as a chiral auxiliary in asymmetric synthesis. Its application in synthesizing chiral amines has been explored, leading to high enantioselectivity in various reactions .

Case Study: Asymmetric Synthesis

| Reaction Type | Enantiomeric Ratio (er) | Substrate Used |

|---|---|---|

| Amine Synthesis | 98:2 | Various aromatic substrates |

The high enantiomeric ratio indicates the compound's effectiveness in promoting asymmetric transformations.

Mechanism of Action

The mechanism by which 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Anti-parasitic activity: The butylamino analog (IC50 = 2.1 μM) demonstrates potent anti-leishmanial activity, likely due to balanced lipophilicity (LogP ≈ 1.8) enabling cellular uptake . Receptor targeting: Hydroxy/hydroxyethylamino derivatives exhibit thyroid receptor beta (TR-β) selectivity, attributed to hydrogen-bonding interactions with the receptor’s polar residues .

Electronic and Steric Modifications: Ethoxy vs. Cyclohexylamino vs. Aromatic amines: Cyclohexylamino substituents increase steric hindrance and lipophilicity compared to aryl amines (e.g., trifluoromethylphenyl), which may reduce off-target interactions in drug design .

Physicochemical Properties: Polar Surface Area (PSA): Hydroxy-substituted analogs (PSA ≈ 58.64) are more polar, limiting blood-brain barrier penetration but favoring renal excretion . LogP: The cyclohexylamino group raises LogP (~2.5) compared to dimethylaminoethyl (LogP ≈ -0.15), suggesting improved membrane permeability .

Synthetic Efficiency: Yields for monosubstituted squaramides consistently exceed 85%, with sterically hindered amines (e.g., cyclohexylamine) requiring longer reaction times but maintaining high efficiency .

Biological Activity

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione (CAS No. 175204-28-1) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- Chemical Structure : The compound features a cyclobutene core with an ethoxy group and a cyclohexylamino substituent, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Several studies have explored the compound's potential as an antitumor agent. Its mechanism appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.

- Case Study : In vitro tests demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating moderate potency against these cell types .

Enzyme Inhibition

The compound has been reported to act as an inhibitor of certain enzymes linked to metabolic pathways in cancer cells.

- Mechanism : It is believed that the cyclobutene moiety interacts with enzyme active sites, disrupting normal function and leading to apoptosis in malignant cells .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Detailed Mechanistic Insights

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

- Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, preventing further cell division.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, indicating oxidative stress as a potential mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.